tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate
Description
tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core substituted with a chlorine atom at the 5-position and a phenylcarbamate group at the 3-position. The tert-butyl carbamate moiety serves as a protective group, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-[3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-18(2,3)24-17(23)20-12-6-4-5-11(9-12)14-10-15-13(21-14)7-8-16(19)22-15/h4-10,21H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVROMQJTWCETKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC3=C(N2)C=CC(=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135283 | |
| Record name | 1,1-Dimethylethyl N-[3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-36-6 | |
| Record name | 1,1-Dimethylethyl N-[3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-b]pyridine ring system.
Carbamate Formation: The final step involves the reaction of the chloro-substituted pyrrolo[3,2-b]pyridine with tert-butyl phenylcarbamate under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrrolo[3,2-b]pyridine ring.
Reduction: Reduction reactions may target the chloro group or other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. The presence of the pyrrolo[3,2-b]pyridine structure is known to enhance biological activity:
- Neurological Disorders : Research indicates that derivatives of pyrrolo-pyridine can exhibit neuroprotective effects and may be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.
Biological Assays
The compound's efficacy is often evaluated through various biological assays:
- Cell Viability Assays : These assays measure the compound's effect on cell proliferation and survival, providing insights into its potential therapeutic benefits.
- Enzyme Inhibition Studies : The ability of the compound to inhibit specific enzymes related to disease mechanisms is crucial for understanding its pharmacological profile.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the biological activity of compounds. Researchers focus on modifying the tert-butyl group or the chlorinated pyrrole to enhance potency and selectivity against target receptors or enzymes.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of similar pyrrolo-pyridine derivatives. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of pyrrolo-pyridine derivatives, including tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate. The results demonstrated significant inhibition of cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate involves its interaction with specific molecular targets. The chloro-substituted pyrrolo[3,2-b]pyridine ring may interact with enzymes or receptors, modulating their activity. The phenylcarbamate moiety can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Research Implications
- Synthetic Utility : The target compound’s chloro substituent offers advantages in palladium-catalyzed couplings over brominated analogs due to cost and availability .
- Biological Activity: The fused pyrrolo[3,2-b]pyridine core may exhibit superior binding to kinase ATP pockets compared to non-fused pyridine derivatives .
- Stability : The tert-butyl carbamate group enhances resistance to hydrolysis relative to formyl or silyl-protected analogs .
Biological Activity
tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate, with the chemical formula C₁₈H₁₈ClN₃O₂ and a molecular weight of 343.81 g/mol, is a compound that has attracted attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrrolopyridine moiety, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the chloro group and the tert-butyl carbamate enhances its pharmacological profile.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on pyrrolopyridine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 32 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrrolopyridine Derivative | E. coli | 25 |
| Pyrrolopyridine Derivative | K. pneumoniae | 6.25 |
Antiparasitic Activity
The compound's structural similarities to known antiparasitic agents suggest potential activity against Plasmodium falciparum, the causative agent of malaria. Research focusing on inhibitors of the enzyme 1-deoxy-d-xylulose-5-phosphate synthase (DXPS) has highlighted the importance of targeting this pathway to combat drug resistance in malaria .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in metabolic pathways of pathogens. For example, inhibition of DXPS disrupts isoprenoid biosynthesis, essential for the survival of both M. tuberculosis and P. falciparum .
Study on Antimalarial Activity
In a comparative study, several pyrrolopyridine derivatives were tested for their antimalarial properties. The most active compounds showed IC50 values significantly lower than those of standard treatments, indicating a promising avenue for further development .
Cytotoxicity Assessment
While evaluating cytotoxicity against human hepatocytes (Hep G2 cells), some derivatives exhibited low IC50 values (around 0.8 μM), suggesting a need for careful assessment of selectivity and safety profiles before clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
